molecular formula C21H24N2O4S B2574474 N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683763-29-3

N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2574474
CAS No.: 683763-29-3
M. Wt: 400.49
InChI Key: OQMBKYDDJFQMAJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylphenyl group, a methylpiperidinyl group, and a sulfonylbenzamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the individual functional groups followed by their assembly into the final compound. One common synthetic route involves the following steps:

    Preparation of 4-acetylphenylamine: This can be achieved by acetylation of aniline using acetic anhydride.

    Preparation of 4-methylpiperidine: This involves the alkylation of piperidine with methyl iodide.

    Sulfonylation: The 4-methylpiperidine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling Reaction: Finally, the 4-acetylphenylamine is coupled with the sulfonylated 4-methylpiperidine under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 4-carboxyphenyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide.

    Reduction: Formation of N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)thio)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. The acetylphenyl group may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The piperidinyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)aniline
  • N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)phenylamine

Uniqueness

N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical reactivity and potential interactions with a wide range of biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-15-11-13-23(14-12-15)28(26,27)20-9-5-18(6-10-20)21(25)22-19-7-3-17(4-8-19)16(2)24/h3-10,15H,11-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMBKYDDJFQMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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